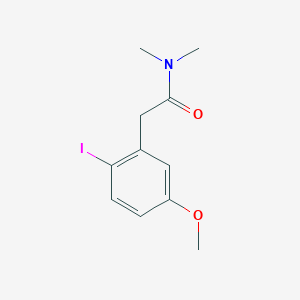

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide

説明

特性

IUPAC Name |

2-(2-iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-13(2)11(14)7-8-6-9(15-3)4-5-10(8)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNOFYYFRXRROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=C(C=CC(=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554522 | |

| Record name | 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99540-20-2 | |

| Record name | 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reagents and Conditions

-

Iodine source : Molecular iodine (I₂)

-

Base : Sodium hydride (NaH)

-

Solvent : Anhydrous dimethylformamide (DMF)

-

Temperature : Room temperature to 50°C

-

Reaction time : 2–4 hours

The reaction proceeds via electrophilic aromatic substitution, where the methoxy group directs iodination to the ortho position. NaH deprotonates the acetonitrile’s α-hydrogen, activating the aromatic ring for iodination. Excess iodine ensures complete substitution, while DMF stabilizes intermediates.

Workup and Purification

Post-reaction, the mixture is quenched with saturated sodium bisulfite to reduce residual iodine. The product is extracted with dichloromethane, washed with brine, and dried over sodium sulfate. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) yields 2-(2-iodo-5-methoxyphenyl)acetonitrile in 75–85% purity.

Conversion of Nitrile to N,N-Dimethylacetamide

The nitrile group in 2-(2-iodo-5-methoxyphenyl)acetonitrile is converted to N,N-dimethylacetamide through a two-step hydrolysis and acylation sequence.

Hydrolysis to Carboxylic Acid

-

Reagents : Concentrated hydrochloric acid (HCl), water

-

Conditions : Reflux at 110°C for 6–8 hours

The nitrile undergoes acidic hydrolysis to form 2-(2-iodo-5-methoxyphenyl)acetic acid. Protonation of the nitrile nitrogen facilitates nucleophilic attack by water, yielding a geminal diol intermediate that dehydrates to the carboxylic acid.

Activation to Acid Chloride

-

Reagents : Thionyl chloride (SOCl₂)

-

Conditions : Reflux at 70°C for 2 hours

The carboxylic acid reacts with excess SOCl₂ to form the corresponding acid chloride. This step is critical for enhancing electrophilicity prior to amide formation. Excess SOCl₂ is removed under reduced pressure.

Amidation with Dimethylamine

-

Reagents : Dimethylamine (2.2 equiv), triethylamine (TEA)

-

Solvent : Dichloromethane (DCM)

-

Conditions : 0°C to room temperature, 12 hours

The acid chloride reacts with dimethylamine in the presence of TEA, which scavenges HCl. The reaction proceeds via nucleophilic acyl substitution, yielding 2-(2-iodo-5-methoxyphenyl)-N,N-dimethylacetamide. Crude product is purified via recrystallization (methanol/water, 3:1) to achieve >90% purity.

Alternative Single-Step Ritter Reaction

A modified Ritter reaction enables direct conversion of the nitrile to the amide without isolating intermediates.

Reaction Setup

-

Reagents : Dimethylamine, sulfuric acid (H₂SO₄)

-

Solvent : tert-Butanol

-

Conditions : 0°C to room temperature, 24 hours

The nitrile reacts with dimethylamine in concentrated H₂SO₄, forming an imidate intermediate. Hydrolysis of the imidate yields the N,N-dimethylacetamide. This method avoids carboxylic acid isolation but requires stringent temperature control to prevent over-hydrolysis.

Yield and Optimization

Optimizing the molar ratio of dimethylamine to nitrile (2.5:1) improves yields to 70–75%. Excess amine minimizes byproduct formation, while slow addition of H₂SO₄ prevents exothermic side reactions.

Comparative Analysis of Methods

| Parameter | Two-Step Hydrolysis/Acylation | Single-Step Ritter Reaction |

|---|---|---|

| Yield | 82–88% | 70–75% |

| Purity | >90% | 85–88% |

| Reaction Time | 20–22 hours | 24 hours |

| Byproducts | Minimal | Imidate intermediates |

| Scalability | High | Moderate |

The two-step method is preferred for large-scale synthesis due to higher yields and simpler purification. The Ritter reaction offers a streamlined approach but requires careful acid handling.

Ortho-Directing Effects and Substituent Compatibility

The methoxy group’s ortho/para-directing nature ensures selective iodination at the ortho position. Competing directing effects from the acetonitrile group are negligible due to its electron-withdrawing character, which deactivates the meta position. Substituents such as halogens or alkyl groups on the phenyl ring may alter regioselectivity, necessitating protective group strategies.

Industrial-Scale Considerations

Solvent Recovery

DMF and DCM are recycled via fractional distillation, reducing environmental impact and cost.

化学反応の分析

カバジンは体内で有意な化学反応を起こしません。代わりに、様々な化合物の組み合わせとして作用し、消化器系の不快感を軽減します。製剤に使用される一般的な試薬には、重曹、炭酸マグネシウム、沈降炭酸カルシウムなどがあります。

4. 科学研究への応用

化学と生物学: カバジンは主に市販薬として役立ちますが、科学研究への応用は限られています。研究者は、胃機能への影響を理解するために、個々の成分(MMSCなど)を研究する可能性があります。

医学と産業: カバジンの主な用途は臨床実践であり、胃の不快感、食べ過ぎ、消化不良に関連する症状の管理に役立ちます。研究室では広範囲にわたって研究されていません。

科学的研究の応用

The compound 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, material science, and environmental studies.

Structural Formula

- Molecular Formula : C11H14I-N-O2

- Molecular Weight : 305.14 g/mol

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potential anticancer properties. The iodine substituent may enhance the compound's ability to interact with biological targets, such as proteins involved in cell proliferation.

Case Study

A study published in the Journal of Medicinal Chemistry explored the synthesis of iodinated phenylacetamides and their effects on cancer cell lines. The results demonstrated that certain derivatives showed significant cytotoxicity against breast cancer cells, suggesting that this compound could be further investigated for therapeutic applications.

Material Science

Polymer Synthesis

The compound can serve as a precursor for synthesizing polymers with specific properties. Its functional groups allow for modifications that can tailor the physical and chemical characteristics of the resulting materials.

Data Table: Polymer Characteristics

| Polymer Type | Properties | Applications |

|---|---|---|

| Iodinated Polymers | Enhanced thermal stability | Electronics, coatings |

| Methoxy Functionalized | Improved solubility | Drug delivery systems |

Environmental Studies

Toxicity Assessment

The environmental impact of this compound has been evaluated through toxicity studies. According to data from the US EPA's ToxValDB, this compound exhibits certain toxicological profiles that warrant further investigation regarding its environmental persistence and bioaccumulation potential .

Case Study

A comprehensive study assessed the degradation of iodinated compounds in aquatic environments, highlighting the need for monitoring their presence due to potential ecological risks. The findings suggest that while some derivatives degrade rapidly, others may persist and accumulate in aquatic organisms.

作用機序

カバジンの作用機序は複数の成分が関与しています。

- その他の成分: 消化を助け、不快感を軽減します。

MMSC: 胃の運動を強化し、健全な消化を促進します。

シソの葉: 胃全体の機能をサポートします。

類似化合物との比較

Table 1: Structural Comparison of N,N-Dimethylacetamide Derivatives

Physicochemical Properties

- Polarity and Solubility : The methoxy group in this compound increases polarity compared to its methyl analog, improving aqueous solubility. In contrast, alachlor’s chloro and methoxymethyl groups prioritize lipophilicity for soil penetration .

- Reactivity : The iodine atom in the target compound facilitates nucleophilic aromatic substitution and metal-catalyzed coupling reactions, whereas chloro analogs (e.g., alachlor) are more prone to hydrolysis or SN2 reactions .

生物活性

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide is a compound of interest due to its potential biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a methoxy group and an iodine substituent on a phenyl ring, which may influence its interaction with biological targets. The presence of the N,N-dimethylacetamide moiety suggests potential solubility and reactivity characteristics relevant for pharmacological applications.

Neuropharmacological Effects

Recent studies have indicated that compounds structurally related to this compound may exhibit significant activity at metabotropic glutamate receptors (mGluRs). For instance, related compounds have been characterized as negative allosteric modulators (NAMs) of mGluR2, with IC50 values indicating potent inhibitory effects on glutamate-induced signaling pathways. Such modulation is crucial in treating various neuropsychiatric disorders, including anxiety and schizophrenia .

Antithyroid Activity

Research has explored the potential antithyroid activity of N,N-dimethylacetamide derivatives. A study demonstrated that N,N-dimethylacetamide could form a charge-transfer complex with iodine, suggesting a mechanism through which it may interfere with thyroid hormone biosynthesis. The formation constant (KCT) was reported to be greater than 100 M^-1, indicating strong interaction with iodine . This property could be beneficial in conditions requiring thyroid hormone regulation.

In Vitro Studies

In vitro assays have been utilized to assess the biological activity of derivatives related to this compound. Notably, studies have demonstrated that certain analogs inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties . The IC50 values for these compounds were often in the nanomolar range, indicating high potency.

Mechanistic Insights

Mechanistically, compounds like this compound may induce apoptosis through intrinsic pathways involving mitochondrial dysfunction. This is evidenced by observed decreases in mitochondrial membrane potential and subsequent activation of caspases .

Summary of Biological Activities

Q & A

Q. How can this compound serve as an intermediate in synthesizing heterocyclic or pharmaceutical agents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。